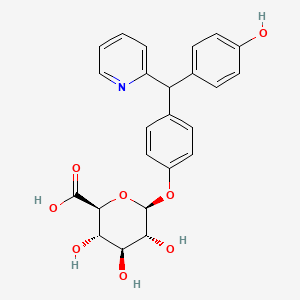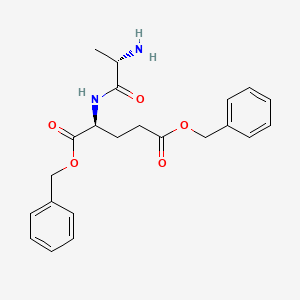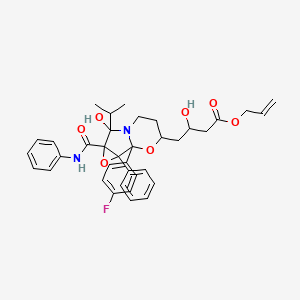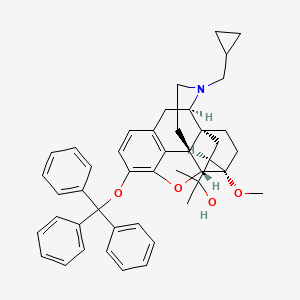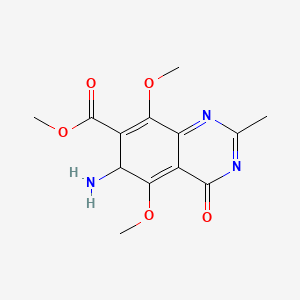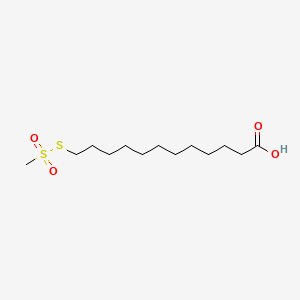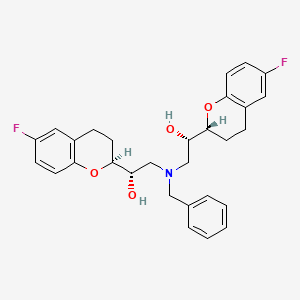
N-ベンジル(-)-ネビボロール
説明
N-Benzyl (-)-Nebivolol is a chemical compound that belongs to the class of beta-blockers. It is a derivative of nebivolol, which is widely used in the treatment of hypertension and heart-related conditions. The addition of the N-benzyl group to nebivolol enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
科学的研究の応用
N-Benzyl (-)-Nebivolol has several scientific research applications:
Chemistry: It is used as a model compound in studying the effects of benzylation on beta-blockers.
Biology: The compound is investigated for its potential effects on cellular signaling pathways and receptor interactions.
Medicine: Research focuses on its potential therapeutic benefits in treating cardiovascular diseases and its improved pharmacokinetic properties compared to nebivolol.
Industry: It is explored for its potential use in the development of new pharmaceutical formulations and drug delivery systems.
生化学分析
Biochemical Properties
N-Benzyl (-)-Nebivolol interacts with various enzymes and proteins within biochemical reactions . The nature of these interactions is complex and multifaceted, involving both binding and modulation of enzymatic activity . The compound’s role in these reactions is crucial for understanding its biochemical properties .
Cellular Effects
N-Benzyl (-)-Nebivolol has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects on these cellular processes are integral to its overall biochemical profile .
Molecular Mechanism
The mechanism of action of N-Benzyl (-)-Nebivolol involves its interactions at the molecular level . It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . Understanding these molecular interactions is key to comprehending the compound’s biochemical effects .
Temporal Effects in Laboratory Settings
Over time, the effects of N-Benzyl (-)-Nebivolol can change in laboratory settings . Information on the compound’s stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies . These temporal effects are important for understanding the compound’s overall impact .
Dosage Effects in Animal Models
The effects of N-Benzyl (-)-Nebivolol vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses . These dosage effects provide valuable insights into the compound’s biochemical properties .
Metabolic Pathways
N-Benzyl (-)-Nebivolol is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . Understanding these metabolic pathways is crucial for comprehending the compound’s biochemical properties .
Transport and Distribution
N-Benzyl (-)-Nebivolol is transported and distributed within cells and tissues . It interacts with transporters and binding proteins, and can affect its localization or accumulation . These transport and distribution properties are key to understanding the compound’s overall biochemical profile .
Subcellular Localization
The subcellular localization of N-Benzyl (-)-Nebivolol affects its activity or function . Targeting signals or post-translational modifications can direct it to specific compartments or organelles . Understanding this subcellular localization is crucial for comprehending the compound’s biochemical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl (-)-Nebivolol typically involves the following steps:
Starting Material: The synthesis begins with nebivolol as the starting material.
Benzylation: The N-benzylation of nebivolol is achieved by reacting it with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure N-Benzyl (-)-Nebivolol.
Industrial Production Methods: In an industrial setting, the production of N-Benzyl (-)-Nebivolol involves large-scale benzylation reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: N-Benzyl (-)-Nebivolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: N-Benzyl (-)-Nebivolol can undergo nucleophilic substitution reactions where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Oxidized derivatives of N-Benzyl (-)-Nebivolol.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
N-Benzyl (-)-Nebivolol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. The N-benzyl group enhances its binding affinity to these receptors, leading to more effective inhibition of adrenergic signaling. This results in reduced heart rate, decreased cardiac output, and lowered blood pressure.
類似化合物との比較
Nebivolol: The parent compound without the N-benzyl group.
Bisoprolol: Another beta-blocker used for similar therapeutic purposes.
Metoprolol: A widely used beta-blocker with a different chemical structure.
Uniqueness: N-Benzyl (-)-Nebivolol is unique due to the presence of the N-benzyl group, which enhances its pharmacological properties. This modification results in improved receptor binding, increased potency, and potentially better therapeutic outcomes compared to other beta-blockers.
特性
IUPAC Name |
(1S)-2-[benzyl-[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31F2NO4/c30-22-8-12-26-20(14-22)6-10-28(35-26)24(33)17-32(16-19-4-2-1-3-5-19)18-25(34)29-11-7-21-15-23(31)9-13-27(21)36-29/h1-5,8-9,12-15,24-25,28-29,33-34H,6-7,10-11,16-18H2/t24-,25-,28-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEPXTPIBUXRLE-YFVZOPNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CN(CC3=CC=CC=C3)CC(C4CCC5=C(O4)C=CC(=C5)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CN(CC3=CC=CC=C3)C[C@@H]([C@@H]4CCC5=C(O4)C=CC(=C5)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657621, DTXSID801019604 | |
| Record name | (1S)-2-[benzyl-[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-2-(Benzyl{(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl}amino)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801019604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876666-07-8, 1199945-26-0 | |
| Record name | rel-(αR,α′R,2R,2′S)-α,α′-[[(Phenylmethyl)imino]bis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876666-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-2-[benzyl-[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-2-(Benzyl{(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl}amino)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801019604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B588376.png)
